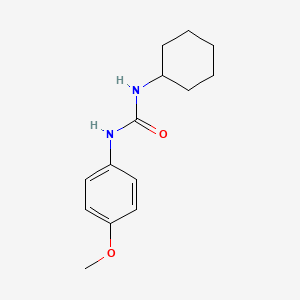

1-Cyclohexyl-3-(4-methoxyphenyl)urea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclohexyl-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOFCHITIRGEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392116 | |

| Record name | 1-cyclohexyl-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148806-87-5 | |

| Record name | 1-cyclohexyl-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(P-ANISYL)-3-CYCLOHEXYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-Cyclohexyl-3-(4-methoxyphenyl)urea

The synthesis of unsymmetrical ureas like this compound is a cornerstone of medicinal and materials chemistry. mdpi.com The primary and most conventional method involves the reaction of an amine with an isocyanate. commonorganicchemistry.comnih.gov In the context of the target molecule, this would involve reacting cyclohexylamine (B46788) with 4-methoxyphenyl (B3050149) isocyanate, or alternatively, 4-methoxyaniline with cyclohexyl isocyanate.

Beyond this fundamental approach, various strategies have been developed using phosgene (B1210022) substitutes and alternative carbonyl sources to enhance safety and versatility. These include reagents like N,N′-carbonyldiimidazole (CDI), triphosgene (B27547), and various carbamates. commonorganicchemistry.comnih.gov

Development of Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for urea (B33335) synthesis. These "green" approaches focus on minimizing waste, avoiding toxic reagents, and reducing energy consumption. researchgate.net

One prominent strategy is the use of urea itself as a non-toxic and biocompatible carbonyl source, reacting it directly with amines in aqueous media at moderate temperatures (80-90 °C). nih.gov This method avoids the need for toxic isocyanates by generating the reactive intermediate in situ. nih.gov Another approach involves the reaction of amines with ethylene (B1197577) carbonate, a less hazardous reagent than phosgene, often facilitated by a recyclable solid base catalyst like calcium oxide (CaO). scispace.com

Metal-free synthesis methods have also gained traction. A notable example is the use of carbon dioxide (CO₂), an abundant and renewable C1 source, which can react with arylamines to form a carbamic acid intermediate that is subsequently dehydrated to an isocyanate. nih.gov This in situ generated isocyanate can then be trapped by an amine to form the unsymmetrical urea. nih.gov Further advancing this concept, research is underway to utilize CO₂ captured directly from the air (DAC) for green urea production. research.csiro.au Additionally, "on-water" synthesis, where the reaction between an amine and an isocyanate is performed in water, offers a sustainable alternative that simplifies product isolation and avoids volatile organic compounds (VOCs). organic-chemistry.org

| Green Reagent/Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Urea as Carbonyl Source | Direct reaction of an amine with urea in an aqueous medium. | Avoids toxic isocyanates; uses an inexpensive and biocompatible reagent. | nih.gov |

| Ethylene Carbonate + Solid Catalyst | Reaction of an amine with ethylene carbonate using a catalyst like CaO. | Uses a less hazardous carbonyl source; catalyst is easily separable and recyclable. | scispace.com |

| CO₂ as Carbonyl Source | Metal-free reaction of amines with CO₂ to form an isocyanate intermediate. | Utilizes a renewable, non-toxic C1 source. | nih.gov |

| "On-Water" Synthesis | Reaction of amine and isocyanate is performed in water instead of organic solvents. | Avoids VOCs, simplifies product isolation, allows water recycling. | organic-chemistry.org |

| Solvent-Free Reactions | Reactants are heated together without a solvent medium. | Eliminates solvent waste, high atom economy, often faster reaction rates. | researchgate.netgoogle.com |

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, solvent, catalyst, and reactant stoichiometry.

For the conventional synthesis from an amine and an isocyanate, the reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature without the need for a base. commonorganicchemistry.com In the synthesis of adamantyl-containing ureas, reactions were successfully carried out in anhydrous diethyl ether at room temperature for 12 hours, achieving yields between 29% and 85%. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating urea formation. A microwave-assisted Staudinger–aza-Wittig reaction was shown to reduce reaction times and the required excess of reagents. beilstein-journals.org Another study demonstrated that microwave irradiation could efficiently drive the reaction between primary amines and urea to completion, offering a fast and simple procedure. ijcce.ac.ir

In a one-step synthesis of a similar diaryl urea, the use of triphosgene as a carbonyl source in THF with triethylamine (B128534) as a base, followed by the addition of 4-methoxyaniline, resulted in a 72% yield, which was superior to a two-step approach. mdpi.com For the solvent-free reaction of cyclohexylamine and urea to produce dicyclohexyl urea, heating the mixture to 230-240°C resulted in a yield of 95%. google.com

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional | Cyclohexylamine + Phenyl Isocyanate Analog | Diethyl ether, RT, 12 h | 29-85% | mdpi.com |

| Triphosgene-mediated (One-step) | Amine + 4-Methoxyaniline | Triphosgene, Et₃N, THF | 72% | mdpi.com |

| Green (Aqueous) | Amine + Urea | Water, 80-90 °C, 10-24 h | Near full conversion | nih.gov |

| Solvent-Free | Cyclohexylamine + Urea | Neat, 230-240 °C, 20 min | 95% | google.com |

| Solid-Catalyst | Amine + Ethylene Carbonate | CaO, 1 h | 49% | scispace.com |

Characterization of Synthetic Intermediates and Side Products

The synthesis of unsymmetrical ureas can involve stable intermediates and the formation of undesired side products. In two-step synthetic routes, a carbamate (B1207046) intermediate is often intentionally prepared and isolated. For instance, an amine can be reacted with phenyl chloroformate to produce a stable phenyl carbamate, which is then reacted with a second amine in a separate step to yield the final unsymmetrical urea. mdpi.com The structure of such intermediates and the final products are typically confirmed using a suite of analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-VIS) spectroscopy, nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). mdpi.commdpi.com

A common challenge in unsymmetrical urea synthesis is the formation of symmetrical urea by-products. nih.govnih.gov This occurs if the isocyanate intermediate reacts with its parent amine before the second, different amine is added or can react. The order of reagent addition and control of stoichiometry are critical to minimize this side reaction, especially when using reagents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.com When urea is used as the carbonyl source, the reaction proceeds through an in situ generated isocyanic acid or a carbamate intermediate. nih.gov

Mechanistic Investigations of Urea Bond Formation

The quintessential mechanism for urea formation is the nucleophilic addition of an amine to an isocyanate. researchgate.net The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to form the stable urea linkage. researchgate.netresearchgate.net

Alternative mechanisms are operative in greener synthetic routes. When urea is reacted with an amine in an aqueous solution, the dominant pathway involves the thermal decomposition of urea into ammonia (B1221849) and isocyanic acid. nih.gov The highly reactive isocyanic acid is then readily attacked by the amine substrate to form the desired product. nih.gov

In syntheses that generate the isocyanate in situ, the mechanism involves an initial rearrangement. For example, the Hofmann rearrangement of a primary amide, induced by an oxidant like phenyliodine diacetate, generates an isocyanate that is immediately trapped by an amine. organic-chemistry.org Similarly, the Curtius, Lossen, and Hofmann rearrangements are all established methods for producing isocyanate intermediates that lead to ureas. nih.gov A side reaction can occur in the presence of water, where the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to form a primary amine and CO₂. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea. researchgate.net

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of derivatives and analogs of this compound involves systematic structural modifications to modulate its physicochemical and biological properties. Analogs are often synthesized where the cyclohexyl or 4-methoxyphenyl groups are replaced with other cyclic, aliphatic, or aromatic moieties. For example, diaryl ureas, where the cyclohexyl group is replaced by another substituted phenyl ring, are a widely studied class of compounds. nih.gov

Modifications to the Cyclohexyl Ring

Modifying the cyclohexyl ring is a key strategy to explore structure-activity relationships. This can involve introducing substituents onto the ring or replacing it entirely with other lipophilic groups.

One study detailed the synthesis of 1-phenyl-3-(4-phenoxy)cyclohexyl)ureas, where a phenoxy group is appended to the cyclohexyl ring at the 4-position. researchgate.net This was achieved by the O-arylation of (1,4-trans)-4-aminocyclohexan-1-ol, followed by reaction with the appropriate isocyanate. researchgate.net Such modifications significantly alter the steric and electronic profile of the molecule.

Other research has focused on replacing the cyclohexyl ring with different, often bulkier, cycloalkane structures to enhance properties like lipophilicity, which can be crucial for biological activity. Examples include the synthesis of ureas containing adamantyl and bicyclo[2.2.1]heptan-2-yl fragments. nih.govnih.gov The synthesis of these analogs typically follows the standard isocyanate-amine reaction pathway, demonstrating the versatility of the core urea-forming reaction. nih.gov

Substitutions on the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is a key component of the molecule, and its electronic and steric properties can be modulated through various chemical transformations. The electron-donating nature of the methoxy (B1213986) group activates the aromatic ring, particularly at the ortho positions (C-3 and C-5), towards electrophilic aromatic substitution. While specific examples detailing substitutions directly on this compound are not extensively documented in readily available literature, established organic chemistry principles allow for predictable reaction pathways.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield ortho-substituted derivatives. The conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the urea functionality.

A significant transformation applicable to the 4-methoxyphenyl moiety is the cleavage of the methyl ether. This demethylation reaction, typically achieved using strong Lewis acids like boron tribromide (BBr₃), converts the methoxy group into a hydroxyl group. This transformation is valuable as it introduces a hydrogen-bond donating group, significantly altering the molecule's polarity and potential biological interactions. An analogous transformation has been reported for N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas, where boron tribromide was used to cleave the methoxy group to yield the corresponding hydroxy derivative.

The resulting phenolic group can then serve as a handle for further functionalization, for instance, through Williamson ether synthesis to introduce a variety of alkyl or aryl substituents.

Table 1: Potential Substitutions on the 4-Methoxyphenyl Moiety

| Reaction Type | Reagents | Expected Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃ | 1-Cyclohexyl-3-(4-hydroxyphenyl)urea | Converts the methoxy group to a hydroxyl group, increasing polarity. |

| Nitration | HNO₃/H₂SO₄ | 1-Cyclohexyl-3-(3-nitro-4-methoxyphenyl)urea | Introduces a nitro group ortho to the methoxy group. |

| Bromination | Br₂/FeBr₃ or NBS | 1-Cyclohexyl-3-(3-bromo-4-methoxyphenyl)urea | Introduces a bromine atom ortho to the methoxy group. |

Isosteric Replacements within the Urea Linkage (e.g., Thiourea (B124793) Analogs)

Isosteric replacement involves substituting an atom or group of atoms with another that has similar physical and electronic properties. A classic isosteric replacement for the urea linkage is the thiourea linkage, where the carbonyl oxygen is replaced by a sulfur atom. This change significantly impacts the hydrogen-bonding capabilities and lipophilicity of the molecule.

The synthesis of the corresponding thiourea analog, 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea, is typically achieved through the reaction of cyclohexylamine with 4-methoxyphenyl isothiocyanate. dcu.iewikipedia.org This reaction is a straightforward and high-yielding nucleophilic addition. The required isothiocyanate can be prepared from 4-methoxyaniline through various methods, such as reaction with thiophosgene (B130339) or by reacting an acid chloride with ammonium (B1175870) thiocyanate. wikipedia.org

The resulting thiourea derivative maintains the core structure but possesses different electronic and steric properties. The C=S bond is longer than the C=O bond, and the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom in urea. However, the N-H protons of thioureas are generally more acidic and thus stronger hydrogen bond donors than their urea counterparts. thieme-connect.com

Table 2: Comparison of Urea and Thiourea Analogs

| Compound | Structure | Key Feature | Synthetic Precursors |

|---|---|---|---|

| This compound | Cyclohexyl-NH-(C=O)-NH-Ph-OCH₃ | Urea Linkage (C=O) | Cyclohexylamine + 4-methoxyphenyl isocyanate |

| 1-Cyclohexyl-3-(4-methoxyphenyl)thiourea | Cyclohexyl-NH-(C=S)-NH-Ph-OCH₃ | Thiourea Linkage (C=S) | Cyclohexylamine + 4-methoxyphenyl isothiocyanate |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly efficient for generating libraries of structurally diverse compounds for screening purposes.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that can be adapted to synthesize a wide range of molecules, including derivatives related to this compound. nih.govmdpi.com The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. u-tokyo.ac.jp By strategically choosing the components, a diverse set of analogs can be generated. For instance, urea itself has been successfully employed as the amine component in an Ugi reaction. u-tokyo.ac.jp

To generate a library of analogs around the this compound scaffold, one could envision a modified MCR strategy. For example, a three-component reaction could involve cyclohexylamine, 4-methoxyphenyl isocyanate, and a third reactive partner to introduce additional functionality. A more direct application of MCR principles would be to vary each of the core components that form the urea backbone. One could use a variety of substituted anilines and aliphatic amines with a carbonylating agent, or a range of isocyanates and amines. This combinatorial approach allows for rapid exploration of the chemical space around the parent molecule. researchgate.net

Table 3: Illustrative Multi-Component Approach for Analog Synthesis

| Component 1 (Amine) | Component 2 (Isocyanate) | Component 3 (Variable) | Potential Product Class |

|---|---|---|---|

| Cyclohexylamine | 4-Methoxyphenyl isocyanate | Aldehyde/Carboxylic Acid | Complex urea-peptide hybrids |

| Substituted Cyclohexylamines | 4-Methoxyphenyl isocyanate | - | Analogs with modified cyclohexyl group |

| Cyclohexylamine | Substituted Phenyl isocyanates | - | Analogs with modified phenyl group |

Catalytic Roles in Organic Synthesis

The urea moiety is not merely a passive structural linker; its N-H groups can actively participate in catalysis by forming hydrogen bonds. This ability has led to the emergence of ureas and thioureas as a significant class of hydrogen-bond donor organocatalysts.

Application of this compound in Organocatalysis

This compound possesses the key structural feature for organocatalysis: two N-H protons capable of acting as hydrogen-bond donors. In organocatalysis, these urea groups can activate electrophilic substrates, particularly those containing carbonyl groups, by forming a double hydrogen-bond, which polarizes the C=O bond and lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy. thieme-connect.comrsc.org This activation makes the substrate more susceptible to nucleophilic attack.

While specific studies employing this compound as a catalyst are scarce, the principles of urea-based organocatalysis are well-established. thieme-connect.com The catalytic efficacy of N,N'-disubstituted ureas is influenced by the electronic properties of the substituents. Generally, electron-withdrawing groups on the aryl ring increase the acidity of the N-H protons, making the urea a more effective hydrogen-bond donor and a more active catalyst. thieme-connect.com The 4-methoxyphenyl group in the title compound is electron-donating, which would render it a less active catalyst compared to ureas bearing groups like 3,5-bis(trifluoromethyl)phenyl. However, it could still be effective in reactions requiring milder activation.

Potential applications for this type of catalyst include a range of classic organic reactions:

Michael Additions: Activating α,β-unsaturated carbonyl compounds towards attack by nucleophiles.

Aldol Reactions: Activating aldehydes for reaction with enolates or enols. mdpi.com

Diels-Alder Reactions: Activating dienophiles.

The development of bifunctional catalysts, where the urea moiety is combined with a Brønsted or Lewis basic site (e.g., a tertiary amine), has proven to be a particularly powerful strategy. nih.gov This allows for the simultaneous activation of both the electrophile (via the urea) and the nucleophile (via the base), often leading to high levels of stereocontrol in asymmetric reactions.

Investigation of Binary Synergistic Catalytic Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a reaction more effectively than either catalyst alone, is a rapidly advancing field. The hydrogen-bonding capability of this compound makes it a potential candidate for use in binary catalytic systems.

A key challenge in urea-based catalysis is the tendency of urea molecules to self-associate into aggregates through intermolecular hydrogen bonding, which can reduce the number of catalytic sites available to the substrate. Research has shown that this self-aggregation can be disrupted by the addition of a co-catalyst, such as a Brønsted acid. u-tokyo.ac.jp In one study, the combination of a chiral urea catalyst and a Brønsted acid additive led to improved yields and enantioselectivities in the Friedel-Crafts alkylation of indoles. u-tokyo.ac.jp The acid is believed to break up the urea aggregates and form a more rigid and acidic catalytic complex, leading to enhanced performance. u-tokyo.ac.jp This represents a clear example of a binary synergistic system where a simple urea derivative could be employed.

Another approach involves pairing a urea-based hydrogen-bond donor catalyst with a transition metal catalyst. The urea can act as a co-catalyst or ligand, activating a substrate or stabilizing a transition state through non-covalent interactions, while the metal catalyst performs the primary bond-forming step. This cooperative approach can lead to unique reactivity and selectivity that is not achievable with either catalytic system alone.

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the chemical identity and probing the conformational and electronic properties of 1-Cyclohexyl-3-(4-methoxyphenyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be established.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the protons on the cyclohexyl and methoxyphenyl groups, as well as the urea (B33335) N-H protons.

N-H Protons: Two separate signals are expected for the two N-H protons of the urea moiety, likely appearing as broad singlets in the downfield region of the spectrum.

Methoxyphenyl Protons: The aromatic protons of the 4-methoxyphenyl (B3050149) group will present as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy (B1213986) group will be upfield relative to the protons ortho to the urea nitrogen.

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected.

Cyclohexyl Protons: A series of multiplets in the upfield region will correspond to the eleven protons of the cyclohexyl ring. The proton attached to the nitrogen (CH-N) will be the most downfield of this group.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will complement the proton NMR data, providing information on each unique carbon environment.

Carbonyl Carbon: The urea carbonyl carbon (C=O) will exhibit a characteristic signal in the downfield region, typically around 155-160 ppm.

Aromatic Carbons: The 4-methoxyphenyl group will show four distinct signals for its six carbon atoms due to symmetry. The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons.

Methoxy Carbon: A signal corresponding to the methoxy group's carbon atom will be present.

Cyclohexyl Carbons: The cyclohexyl ring will display multiple signals corresponding to its different carbon atoms.

The precise chemical shifts and coupling constants would allow for the definitive assignment of the molecule's conformation in solution.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-H (cyclohexyl) | Downfield | Broad Singlet |

| N-H (methoxyphenyl) | Downfield | Broad Singlet |

| Aromatic (ortho to -NH) | ~7.2-7.4 | Doublet |

| Aromatic (ortho to -OCH₃) | ~6.8-7.0 | Doublet |

| Methoxy (-OCH₃) | ~3.7-3.8 | Singlet |

| Cyclohexyl (CH-N) | ~3.5-3.7 | Multiplet |

| Cyclohexyl (-CH₂-) | ~1.0-2.0 | Multiplets |

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 155-160 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-N) | ~130-135 |

| Aromatic (CH) | 114-122 |

| Methoxy (-OCH₃) | ~55 |

| Cyclohexyl (CH-N) | ~50 |

| Cyclohexyl (-CH₂-) | 25-35 |

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the urea moiety and the substituted phenyl and cyclohexyl groups.

Key expected vibrational modes include:

N-H Stretching: In the IR spectrum, strong absorptions are expected in the range of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea group.

C=O Stretching (Amide I band): A very strong and characteristic absorption band for the urea carbonyl group is anticipated around 1620-1660 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is expected to appear around 1550-1600 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the urea will be present at lower frequencies.

Aromatic C-H and C=C Stretching: The methoxyphenyl group will show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The cyclohexyl group will exhibit strong C-H stretching bands just below 3000 cm⁻¹.

C-O Stretching: The ether linkage of the methoxy group will produce a characteristic C-O stretching band.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be valuable in analyzing the supramolecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O | Stretching (Amide I) | 1620-1660 |

| N-H | Bending (Amide II) | 1550-1600 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, the molecular formula can be confirmed. For this compound (C₁₄H₂₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. This comparison provides strong evidence for the compound's identity and purity. While direct HRMS data for the title compound was not found, this technique is standard in the characterization of novel organic molecules. mdpi.com

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. While a crystal structure for this compound has not been reported, the structure of a very close analog, 1-cyclohexyl-3-(p-tolyl)urea, has been elucidated. researchgate.net This related structure provides a strong model for the expected molecular conformation and crystal packing of the title compound. In 1-cyclohexyl-3-(p-tolyl)urea, the cyclohexane (B81311) ring adopts a stable chair conformation. researchgate.net A significant dihedral angle is observed between the plane of the phenyl ring and the plane of the urea group. researchgate.net It is highly probable that this compound would exhibit similar conformational features.

The urea functionality is a well-known motif for forming robust hydrogen bonding networks. In the solid state, the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This leads to the formation of supramolecular assemblies.

Polymorphism and Co-crystallization Studies

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the polymorphism and co-crystallization of this compound. While the solid-state properties of chemical compounds are crucial for their development and application, dedicated studies investigating the potential for this particular molecule to exist in different crystalline forms (polymorphs) or to form co-crystals with other molecules have not been reported.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact a compound's physical properties, including its solubility, melting point, and stability. Similarly, co-crystallization, a technique used to form multi-component crystals of a target molecule and a co-former, is a widely employed strategy to enhance the physicochemical properties of active pharmaceutical ingredients and other functional materials.

Although general studies on urea derivatives have demonstrated their propensity to form diverse hydrogen-bonding networks, which are fundamental to the formation of both polymorphs and co-crystals, specific experimental data for this compound is not available in the public domain. The molecular structure of this compound, featuring both hydrogen bond donors (the urea N-H groups) and acceptors (the urea carbonyl and methoxy oxygen atoms), suggests a theoretical potential for forming various supramolecular assemblies. However, without experimental investigation, any discussion of its polymorphic behavior or co-crystallization potential remains speculative.

Detailed research findings, including crystallographic data from techniques such as single-crystal X-ray diffraction or powder X-ray diffraction, would be necessary to identify and characterize any polymorphs or co-crystals of this compound. Furthermore, analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be essential to probe the thermodynamic relationships between any identified solid forms.

At present, no such studies have been published, and therefore, no data tables or detailed research findings on the polymorphism and co-crystallization of this compound can be presented.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of molecules, providing fundamental information about their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules by calculating the electron density. nih.gov For compounds like 1-Cyclohexyl-3-(4-methoxyphenyl)urea, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can determine optimized molecular geometries, bond lengths, and bond angles. academicjournals.org These calculations provide a detailed three-dimensional model of the molecule's lowest energy state.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (urea) | ~1.25 Å |

| Bond Length | C-N (urea-cyclohexyl) | ~1.38 Å |

| Bond Length | C-N (urea-phenyl) | ~1.39 Å |

| Bond Angle | N-C-N (urea) | ~118° |

| Dihedral Angle | C-N-C-C (phenyl ring twist) | Variable |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental results. For this compound, DFT can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra help in assigning specific absorption bands to the vibrational modes of functional groups, such as the C=O stretch of the urea (B33335), the N-H bends, and the vibrations of the aromatic ring. tandfonline.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. nih.gov

Conformational analysis is crucial for flexible molecules like this compound, which has multiple rotatable bonds and a non-planar cyclohexyl ring. Computational methods can systematically explore the potential energy surface to identify stable conformational isomers. wustl.edunih.gov For N,N'-disubstituted ureas, the trans-trans conformation around the urea's C-N bonds is often found to be the most stable in both solid-state and solution. nih.gov The orientation of the cyclohexyl and methoxyphenyl groups relative to the central urea moiety determines the different low-energy conformers.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| C=O | Stretching | 1640 - 1680 |

| C-N | Stretching | 1350 - 1450 |

| C-O-C (ether) | Asymmetric Stretching | 1230 - 1270 |

| Aromatic C-H | Bending (out-of-plane) | 810 - 850 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reaction mechanisms. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the urea group, which act as electron-donating regions. researchgate.net The LUMO is typically distributed over the urea and phenyl groups, representing the electron-accepting sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). researchgate.net These indices quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

| Reactivity Index | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | μ² / 2η | Indicates the ability to accept electrons. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static structures to explore how molecules interact with their environment and behave over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ansfoundation.org For this compound, docking studies can be performed to investigate its potential interactions with biological targets, such as enzymes or receptors. This in silico approach is fundamental in drug discovery for identifying potential lead compounds. researchgate.net

In a typical docking simulation, the ligand (the urea derivative) is placed into the binding site of a target protein, and its conformational flexibility is explored to find the most favorable binding mode, which is scored based on binding energy. nih.gov The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), which often plays a crucial role in ligand-protein interactions. nih.gov Docking studies on similar N,N'-disubstituted ureas have shown their ability to inhibit enzymes like nitric oxide synthase, highlighting the importance of these interactions. rsc.org

| Parameter | Description |

|---|---|

| Protein Target (Example) | Kinase or Synthase Active Site |

| Binding Energy (kcal/mol) | -7.0 to -9.5 (Hypothetical) |

| Key Interactions | Hydrogen bonds with backbone residues via urea N-H and C=O groups. |

| Hydrophobic interactions involving the cyclohexyl and phenyl rings. | |

| Pi-stacking interactions with aromatic residues (e.g., Phe, Tyr). nih.gov |

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvated environment like water, can provide deep insights into its conformational stability and flexibility. pnas.org By solving Newton's equations of motion, MD simulations generate a trajectory that shows how the molecule's structure evolves.

These simulations can reveal the preferred conformations in solution, the stability of intramolecular hydrogen bonds, and the dynamics of the flexible cyclohexyl and methoxyphenyl groups. nih.gov Key analyses of MD trajectories include calculating the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are invaluable for understanding how the molecule behaves in a dynamic, realistic environment, which is crucial for predicting its interactions with biological systems.

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | CHARMM, AMBER, GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 50 - 200 nanoseconds (ns) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Key Outputs | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in predicting its potential therapeutic effects and optimizing its structure for enhanced activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related urea derivatives with known biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, in studies of other urea-based compounds, QSAR analyses have highlighted that properties like lipophilicity can be a key driver for biological activity. nih.gov By developing a robust QSAR model for a series of compounds including this compound, researchers could predict the activity of new, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery process.

Table 1: Hypothetical Descriptors for a QSAR Analysis of Urea Derivatives

| Descriptor | Description | Potential Impact on Activity |

| LogP | A measure of lipophilicity. | Can influence cell membrane permeability and binding to hydrophobic pockets of target proteins. |

| Molecular Weight | The mass of the molecule. | Affects diffusion and overall size, which can be critical for fitting into a binding site. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and can predict transport properties. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for specific interactions with biological targets. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences long-range interactions with target molecules. |

Prediction of Intermolecular Interaction Energies

The prediction of intermolecular interaction energies is a fundamental aspect of computational chemistry that helps in understanding how a molecule like this compound might interact with its biological target, such as a protein or enzyme. These interactions are the basis of a drug's mechanism of action.

Computational methods like molecular docking and molecular dynamics simulations are employed to predict these interaction energies.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to place it into the binding site of a target protein. The docking software then calculates a scoring function, which is an estimate of the binding affinity and is related to the intermolecular interaction energy. These scores can be used to rank different compounds and prioritize them for further testing. For example, the urea group is known to form hydrogen bond interactions with acidic residues in the ATP binding site of kinases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more detailed and dynamic picture of the intermolecular interactions. By simulating the movement of the atoms in the system over time, MD can reveal the stability of the ligand-protein complex, the specific hydrogen bonds and other interactions that are formed, and the role of surrounding water molecules. These simulations can provide a more accurate estimation of the binding free energy, which is a direct measure of the strength of the intermolecular interaction.

Table 2: Types of Intermolecular Interactions and Their Significance

| Interaction Type | Description | Importance for this compound |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The urea and methoxy (B1213986) groups are capable of forming strong hydrogen bonds, which are often key to specific binding with a biological target. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The cyclohexyl and phenyl rings provide large surface areas for van der Waals interactions, contributing to the overall binding affinity. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The cyclohexyl and phenyl groups are hydrophobic and can interact favorably with nonpolar pockets in a protein binding site. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The methoxyphenyl group can engage in pi-pi stacking with aromatic amino acid residues in the target protein. |

Through these computational approaches, a detailed understanding of the structure-activity relationships and binding modes of this compound and its analogs can be achieved, providing a rational basis for the design of more potent and selective molecules.

Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies

Enzyme Inhibition and Activation Studies (In Vitro)

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms (In Vitro)

Based on a comprehensive review of available scientific literature, no specific in vitro studies detailing the inhibitory activity or mechanism of 1-Cyclohexyl-3-(4-methoxyphenyl)urea on soluble epoxide hydrolase (sEH) have been identified.

Soluble epoxide hydrolase is a significant enzyme in vertebrate physiology that metabolizes epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding diols. nih.gov EETs are known to possess anti-inflammatory, antihypertensive, and analgesic properties. mdpi.com The inhibition of sEH stabilizes the levels of these beneficial EpFAs, making sEH inhibitors a subject of extensive research for potential therapeutic applications in inflammation, pain, and cardiovascular diseases. nih.govmdpi.com The 1,3-disubstituted urea (B33335) scaffold, which is present in this compound, is a well-established pharmacophore for potent sEH inhibition. mdpi.com Studies on analogous compounds have shown that structural features, such as a cyclohexyl group or a methoxy-substituted phenyl ring, can contribute to sEH inhibitory activity in other molecular contexts. mdpi.comnih.gov For instance, in one series of sulfonyl urea derivatives, a compound containing a 4-methoxyphenyl (B3050149) (4-OMe) group exhibited significant sEH inhibitory activity. mdpi.com However, without direct experimental data for this compound, its specific potency and mechanism of action on sEH remain uncharacterized.

Cholinesterase Enzyme Inhibition (In Vitro)

There are no specific in vitro studies in the reviewed scientific literature that evaluate the inhibitory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Cholinesterase enzymes are critical to the regulation of neurotransmission. nih.gov Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. nih.govnih.gov Consequently, the search for novel and effective cholinesterase inhibitors from both natural and synthetic sources is an active area of pharmaceutical research. nih.govnih.gov

Dehydrofolate Reductase (DHFR) Inhibition (In Vitro)

No published in vitro research was found that specifically investigates the inhibitory activity of this compound against dehydrofolate reductase (DHFR).

Dihydrofolate reductase is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA, RNA, and proteins. nih.gov The inhibition of DHFR disrupts these vital biosynthetic pathways, leading to the cessation of cell growth and division. scbt.com For this reason, DHFR has been a key target for the development of a wide range of therapeutics, including anticancer agents (e.g., Methotrexate) and antibacterial drugs (e.g., Trimethoprim). nih.govscbt.com

Phosphodiesterase (PDE4D) Inhibition (In Vitro)

A review of the scientific literature did not yield any in vitro studies concerning the specific inhibitory effect of this compound on the phosphodiesterase 4D (PDE4D) enzyme.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The PDE4 family, and specifically the PDE4D isoform, preferentially hydrolyzes cAMP and is abundantly expressed in the brain and immune cells. nih.gov Inhibition of PDE4D elevates intracellular cAMP levels, which can modulate inflammatory responses and cognitive processes. nih.gov As a result, selective PDE4D inhibitors are being investigated as potential treatments for neurodegenerative diseases and inflammatory conditions. nih.gov

Receptor Interaction and Ligand Binding Profiling (In Vitro)

Chemokine Receptor (e.g., CXCR4) Binding Studies (In Vitro)

No specific in vitro ligand binding studies detailing the interaction between this compound and the chemokine receptor CXCR4 were found in the surveyed literature.

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a fundamental role in physiological processes, including immune cell trafficking and embryonic development, when activated by its endogenous ligand, CXCL12. nih.gov The CXCR4 receptor is also a key player in various pathologies; it is involved in chronic inflammatory diseases and is a major coreceptor for HIV-1 entry into cells. nih.govnih.gov Furthermore, its role in promoting cancer progression and metastasis has made it a significant target in oncology. nih.govnih.gov The development of small molecules that bind to CXCR4 is therefore of high interest for creating new therapeutic agents. nih.gov

Data Table Notice: The user's request for data tables could not be fulfilled as no specific experimental data for this compound corresponding to the outlined sections was found in the reviewed scientific literature.

Nuclear Receptor Modulation (In Vitro)

There is currently no available scientific literature detailing the in vitro effects of this compound on nuclear receptors. Investigations into whether this compound can act as an agonist or antagonist for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), or other members of this superfamily have not been reported. Consequently, its potential role in modulating gene transcription through these pathways remains unknown.

Cell-Based Assays and Mechanistic Investigations (In Vitro)

In Vitro Antiproliferative Activity and Cell Cycle Perturbations

No studies documenting the in vitro antiproliferative activity of this compound against cancer cell lines have been found. As a result, there is no data on its potential cytotoxicity, its ability to inhibit cell growth, or its effects on the cell cycle. Mechanistic investigations into whether it can induce apoptosis, cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), or alter the expression of cell cycle regulatory proteins have not been published.

In Vitro Antimicrobial Spectrum and Mechanism of Action against Pathogens

The scientific literature lacks reports on the in vitro antimicrobial properties of this compound. Its spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria or fungal species, has not been evaluated. There are no available data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any microorganism. Furthermore, its mechanism of antimicrobial action, such as the potential disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis, remains uninvestigated.

Antioxidant Activity Evaluation (In Vitro)

There are no published in vitro studies assessing the antioxidant capacity of this compound. Common antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical scavenging assays, or other methods to determine its ability to neutralize free radicals, have not been reported for this compound. Therefore, its potential to act as a primary or secondary antioxidant is not established.

Biomolecular Interaction Studies (In Vitro)

DNA and RNA Binding Affinity and Mode Determination (In Vitro)

No research has been published on the interaction between this compound and nucleic acids. Studies to determine its binding affinity for DNA or RNA, or to characterize the mode of interaction (e.g., intercalation, groove binding), have not been conducted. As such, there is no information on its potential to interfere with DNA replication, transcription, or other nucleic acid-dependent cellular processes.

Protein Binding Dynamics and Allosteric Modulation (In Vitro)

The in vitro protein binding profile of this compound and its potential as an allosteric modulator have been elucidated through studies on structurally related compounds. While direct experimental data for this specific molecule is limited in the public domain, the broader class of N-substituted aryl ureas, to which it belongs, has been a subject of significant research. These investigations reveal a propensity for this chemical scaffold to interact with specific protein targets, often exhibiting inhibitory or modulatory effects.

Research into analogous N-cyclohexyl-N'-aryl ureas has identified soluble epoxide hydrolase (sEH) as a prominent target. scbt.commedchemexpress.com The inhibition of sEH by these compounds is a well-documented example of their protein binding capabilities. For instance, N-cyclohexyl-N'-(4-iodophenyl)urea (CIU), a close structural analog, has been shown to bind to and inhibit the hydrolase domain of sEH. nih.gov This suggests that this compound may also interact with sEH, although the specific binding affinity and inhibitory concentration would be dependent on the precise chemical structure.

Furthermore, the diaryl urea scaffold, which shares structural similarities, is known to target a range of protein kinases, including BRAF and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov These interactions often occur within the ATP-binding pocket of the kinases, where the urea moiety forms key hydrogen bonds with the hinge region of the enzyme. While this compound is technically a cyclohexyl-aryl urea, the principles of its interaction with kinase domains may share common features.

Some substituted ureas have also been found to act as activators of the Heme Regulated Inhibitor Kinase (HRI). nih.gov This indicates that the urea scaffold is not limited to inhibitory roles and can also function as a positive modulator of protein activity. Additionally, certain aryl urea derivatives have been identified as multitarget inhibitors, simultaneously acting on different protein families. nih.gov

The potential for allosteric modulation by this class of compounds is an area of growing interest. Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov While direct evidence for allosteric modulation by this compound is not currently available, the structural complexity and the ability of the urea scaffold to participate in diverse non-covalent interactions suggest that such a mechanism is plausible for certain protein targets.

To illustrate the protein binding potential of this structural class, the following table summarizes in vitro data for related compounds.

| Compound Name | Target Protein | Assay Type | Measured Activity (IC₅₀/Kᵢ) |

| N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU) | Soluble Epoxide Hydrolase (sEH) | Inhibition Assay | Not specified in source |

| sEH inhibitor-14 | Soluble Epoxide Hydrolase (sEH) | Inhibition Assay | IC₅₀ = 0.39 nM |

| 1,3-Dicyclohexylurea | Soluble Epoxide Hydrolase (sEH) | Inhibition Assay | Potent inhibitor |

| (Rac)-EC5026 | Soluble Epoxide Hydrolase (sEH) | Inhibition Assay | Kᵢ = 0.06 nM |

| Styryl aryl ureas (e.g., compound 6) | VEGFR-2 | Antiproliferative Assay | IC₅₀ = 0.4 to 1.8 µM |

This table presents data for structurally related compounds to infer the potential biological activity of this compound. Data for the subject compound is not available in the provided search results.

Applications in Advanced Materials Science

Polymer Chemistry and Materials Engineering

While the direct application of 1-Cyclohexyl-3-(4-methoxyphenyl)urea in large-scale polymer production is not widely documented, its structural motifs suggest potential roles as a specialty monomer or cross-linking agent in the synthesis of novel polymers. The urea (B33335) functionality is known to participate in various polymerization reactions and can impart specific properties to the resulting polymer matrix.

Theoretically, this compound possesses reactive sites that could allow it to act as a monomer in step-growth polymerization. The N-H protons of the urea group can react with suitable comonomers. For instance, in reactions with diisocyanates, the urea group could potentially be incorporated into a polyurea backbone. However, the presence of two secondary amine protons makes it a less conventional monomer compared to primary diamines.

More plausibly, this compound could function as a chain terminator or a modifier in polymerization processes, controlling molecular weight and introducing specific end-groups. The cyclohexyl and methoxyphenyl groups would then serve as bulky and polar functionalities, respectively, influencing the polymer's solubility, thermal stability, and mechanical properties.

The polymerization mechanisms involving this compound would largely depend on the chosen comonomers and reaction conditions. If used in a polyaddition reaction with diisocyanates, the mechanism would involve the nucleophilic attack of the urea's nitrogen on the isocyanate's carbonyl carbon. The kinetics of such a reaction would be influenced by steric hindrance from the bulky cyclohexyl group and the electronic effects of the methoxyphenyl group.

The rate of polymerization could be significantly different compared to reactions with less sterically hindered ureas. The cyclohexyl group might slow down the reaction rate due to its size, while the electron-donating methoxy (B1213986) group on the phenyl ring could influence the nucleophilicity of the urea nitrogens. Detailed kinetic studies would be necessary to quantify these effects and optimize polymerization conditions.

The incorporation of this compound into a polymer backbone is anticipated to yield materials with distinct functionalities. The bulky cyclohexyl group can increase the polymer's free volume, potentially affecting its gas permeability and lowering its glass transition temperature. The polar urea and methoxy groups can enhance adhesion to various substrates and improve the polymer's affinity for certain solvents.

Furthermore, the presence of the urea moiety, a strong hydrogen-bonding unit, can lead to the development of self-healing polymers. The hydrogen bonds can act as reversible cross-links, breaking upon damage and reforming to "heal" the material. The specific arrangement and strength of these hydrogen bonds, influenced by the cyclohexyl and methoxyphenyl substituents, would be a critical factor in the efficiency of the self-healing process. Research in this area would involve synthesizing polymers containing this urea derivative and characterizing their mechanical and functional properties.

Supramolecular Chemistry and Self-Assembly

The ability of the urea group to form strong and directional hydrogen bonds is a key feature that makes this compound a candidate for applications in supramolecular chemistry. The self-assembly of this molecule can lead to the formation of well-defined, non-covalently bonded structures with emergent properties.

The N-H protons of the urea group act as hydrogen-bond donors, while the carbonyl oxygen serves as a hydrogen-bond acceptor. This allows this compound molecules to self-assemble into various supramolecular motifs, such as one-dimensional chains or tapes, and more complex three-dimensional networks. The directionality and strength of these hydrogen bonds are crucial for the formation of ordered structures.

Computational studies have shown that the hydrogen-bond donor strength of urea derivatives is influenced by the nature of the substituents on the nitrogen atoms. While alkyl groups like cyclohexyl have a minimal effect on the hydrogen-bond energy, aryl substituents can significantly strengthen the interaction. The electron-donating methoxy group on the phenyl ring of this compound would subtly influence the electronic properties of the urea group and, consequently, the strength of the hydrogen bonds it forms. The interplay between the steric bulk of the cyclohexyl group and the electronic nature of the methoxyphenyl group would dictate the preferred geometry of the resulting supramolecular assemblies.

A summary of the key functional groups in this compound and their potential roles in supramolecular assembly is presented in the table below:

| Functional Group | Role in Supramolecular Assembly |

| Urea Moiety (–NH–CO–NH–) | Primary hydrogen-bonding site (donor and acceptor) |

| Cyclohexyl Group | Steric director, influences packing and solubility |

| Methoxyphenyl Group | Electronic modifier of hydrogen-bond strength, potential for π-π stacking interactions |

The self-assembly of this compound can be exploited to create materials with properties that can be tuned by external stimuli. For example, changes in solvent polarity, temperature, or the introduction of guest molecules could disrupt or alter the hydrogen-bonding network, leading to a change in the material's properties, such as its mechanical strength, optical properties, or ability to form gels.

The formation of supramolecular gels is a potential application for this compound. In a suitable solvent, the self-assembled fibrillar networks of this compound could immobilize the solvent molecules, resulting in the formation of a gel. The properties of such a gel, including its gelation temperature and mechanical stiffness, would be directly related to the stability and morphology of the underlying supramolecular network. By modifying the molecular structure, for instance, by changing the substituents on the phenyl ring, it would be possible to fine-tune these properties for specific applications, such as in sensing, drug delivery, or as templates for the synthesis of other materials.

Chemical Probes and Research Tools

Extensive searches of scientific literature and chemical databases have revealed no specific information regarding the application of this compound in the development of chemical probes or research tools. The subsequent subsections detail the lack of findings in specialized areas of this field.

There is currently no available research detailing the use of this compound as a ligand for affinity chromatography. The process of affinity chromatography relies on the specific binding interaction between a ligand, immobilized on a stationary phase, and a target molecule in a mobile phase. For a compound to be developed as a suitable ligand, its binding affinity and selectivity for a specific target protein or biomolecule must be established. As no such studies have been published for this compound, its potential for use in target isolation via this method remains unexplored.

Similarly, a review of existing literature indicates that this compound has not been integrated into any biosensing platforms. Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The development of a biosensor would require the compound to exhibit a measurable interaction with a specific analyte, which could then be transduced into a detectable signal. There are no reports of this compound being utilized for such purposes.

Due to the absence of research in these areas, no data tables or detailed research findings can be provided.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR are essential for confirming the urea linkage and substituent positions. For example, the urea NH protons typically appear as broad singlets near δ 6.5–7.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data can resolve conformational flexibility in the cyclohexyl ring and hydrogen-bonding networks involving the urea moiety .

How can researchers address challenges in regioselectivity during the formation of the urea bond?

Advanced Research Question

Regioselectivity is influenced by:

- Substrate Steric Effects : Bulky substituents on the amine (e.g., 4-methoxyphenyl) favor attack at the less hindered isocyanate carbon. Computational modeling (DFT) can predict reaction pathways .

- Catalytic Control : Lewis acids (e.g., ZnCl) or organocatalysts may direct isocyanate-amine coupling. For example, ZnCl coordinates to the isocyanate oxygen, polarizing the C=O bond and enhancing electrophilicity .

- Temperature Modulation : Lower temperatures (-10°C to 0°C) reduce kinetic competition between multiple reactive sites, favoring single adduct formation .

What computational strategies are effective for predicting the crystal packing and stability of this compound?

Advanced Research Question

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding between urea NH and methoxy O atoms) to explain packing motifs .

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the cyclohexyl ring in solution, which influences crystallization behavior. Force fields (e.g., AMBER) parameterized for urea systems improve accuracy .

- Polymorph Prediction Tools : Software like Mercury (CCDC) identifies potential polymorphs by analyzing hydrogen-bonding propensity and lattice energy .

How does the substitution pattern on the phenyl ring influence the compound's bioactivity, particularly in enzyme inhibition?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Position : The 4-methoxy group enhances solubility and may interact with hydrophobic enzyme pockets (e.g., sulfonylurea receptors in diabetes therapeutics) .

- Comparative Analysis : Analogues like glyhexamide (5-indanylsulfonyl substitution) show that electron-withdrawing groups reduce potency, while electron-donating groups (e.g., methoxy) improve binding affinity .

- Enzymatic Assays : Competitive inhibition assays (e.g., UV-Vis kinetics with α-glucosidase) quantify IC values. Methoxy derivatives often exhibit lower IC due to improved H-bonding with catalytic residues .

What strategies mitigate decomposition or isomerization during long-term storage of this compound?

Advanced Research Question

- Stabilization Techniques :

- Lyophilization : Freeze-drying under vacuum prevents hydrolysis of the urea group in aqueous formulations .

- Inert Atmospheres : Storage under argon or nitrogen in amber vials reduces oxidative degradation of the methoxy group .

- Additives : Antioxidants (e.g., BHT) at 0.1–1.0% w/w suppress radical-mediated decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.